![molecular formula C14H21N5O B5493189 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole](/img/structure/B5493189.png)
3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole, also known as JBIR-22, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields of research.
科学的研究の応用
3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole has been shown to have potential applications in various fields of research, including cancer therapy, neuroprotection, and cardiovascular disease. In cancer therapy, 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole has been shown to protect neurons from oxidative stress and reduce inflammation. In cardiovascular disease, 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole has been found to improve cardiac function and reduce myocardial infarction size.
作用機序
3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole exerts its effects through the inhibition of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is involved in DNA repair and cell death, and its inhibition by 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells. In neuroprotection, 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole's inhibition of PARP-1 reduces oxidative stress and inflammation, leading to the preservation of neuronal function. In cardiovascular disease, 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole's inhibition of PARP-1 reduces myocardial infarction size and improves cardiac function.
Biochemical and physiological effects:
3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole's inhibition of PARP-1 leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells. In neuroprotection, 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole's inhibition of PARP-1 reduces oxidative stress and inflammation, leading to the preservation of neuronal function. In cardiovascular disease, 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole's inhibition of PARP-1 reduces myocardial infarction size and improves cardiac function.
実験室実験の利点と制限
3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole has several advantages for lab experiments, including its high potency and selectivity for PARP-1, its ability to cross the blood-brain barrier, and its low toxicity. However, 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole's synthesis method is complex and time-consuming, and its stability in vivo is still being investigated.
将来の方向性
There are several future directions for research on 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole, including the investigation of its potential applications in other diseases, the optimization of its synthesis method, and the development of more potent and selective PARP-1 inhibitors. Additionally, the use of 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole in combination with other therapies, such as chemotherapy and radiation therapy, should be explored to determine its potential synergistic effects.
合成法
3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole is synthesized through a multistep process that involves the condensation of 3-methyl-1H-imidazole-4-carbaldehyde with 3-morpholin-4-ylpropylamine, followed by the reaction of the resulting intermediate with 1,2-dibromoethane. The final product is obtained through a Suzuki-Miyaura coupling reaction between the intermediate and 4-bromo-1H-imidazole.
特性
IUPAC Name |
4-[3-[2-(3-methylimidazol-4-yl)imidazol-1-yl]propyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O/c1-17-12-15-11-13(17)14-16-3-6-19(14)5-2-4-18-7-9-20-10-8-18/h3,6,11-12H,2,4-5,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUNCHKTWMPFQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2=NC=CN2CCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。